molecular formula C16H26NO6- B12362946 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester

Cat. No.: B12362946
M. Wt: 328.38 g/mol
InChI Key: DVTMNTVXXIJGMR-LBPRGKRZSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

BOC-GLU-OCHEX is synthesized through a series of chemical reactions involving the protection of the amino group and the esterification of the carboxyl group. The synthesis typically involves the following steps:

    Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (BOC) to form BOC-L-glutamic acid.

    Esterification: The carboxyl group is esterified with cyclohexanol to form BOC-GLU-OCHEX.

Industrial Production Methods

The industrial production of BOC-GLU-OCHEX follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

BOC-GLU-OCHEX undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid and cyclohexanol.

    Deprotection: The BOC group can be removed using trifluoroacetic acid (TFA) to yield the free amino group.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the BOC group.

Major Products

Mechanism of Action

The mechanism of action of BOC-GLU-OCHEX in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The BOC group protects the amino group during synthesis, preventing unwanted side reactions. The cyclohexyl ester provides stability to the molecule during acidic and basic treatments.

Comparison with Similar Compounds

Similar Compounds

    BOC-Asp(OcHex): Similar to BOC-GLU-OCHEX but used for aspartic acid.

    BOC-Glu(OBzl): Another protecting group for glutamic acid, but with a benzyl ester instead of a cyclohexyl ester.

Uniqueness

BOC-GLU-OCHEX is unique due to its cyclohexyl ester, which provides enhanced stability during synthesis and minimizes side reactions compared to other protecting groups like benzyl esters.

Properties

Molecular Formula

C16H26NO6-

Molecular Weight

328.38 g/mol

IUPAC Name

(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/p-1/t12-/m0/s1

InChI Key

DVTMNTVXXIJGMR-LBPRGKRZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC1CCCCC1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)[O-])C(=O)OC1CCCCC1

Origin of Product

United States

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